4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide
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Overview
Description
Unfortunately, I couldn’t find a specific description for this compound.
Synthesis Analysis
No specific synthesis analysis could be found for this compound.Molecular Structure Analysis
There’s no available data on the molecular structure analysis of this compound.Chemical Reactions Analysis
I couldn’t find any specific chemical reactions involving this compound.Physical And Chemical Properties Analysis
There’s no available data on the physical and chemical properties of this compound.Scientific Research Applications
Antiviral and Antimicrobial Activities
- New derivatives of piperazine, including thiourea and urea compounds, have been synthesized and evaluated for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial activities. Specifically, 4-nitrophenyl substituted urea and 3-bromophenyl substituted thiourea showed promising antiviral activities, while several derivatives exhibited potent antimicrobial activity (Reddy et al., 2013).
Anticancer Activity
- A newly synthesized compound, 4-Methyl-piperazine-1-carbodithioic acid, demonstrated excellent in vivo and in vitro anticancer activity with low toxicity. The metabolism of this compound in rats was studied to investigate its potential for treating cancer (Jiang et al., 2007).
- Another study synthesized 1,2,4-triazine derivatives bearing piperazine amide moiety, which showed significant antiproliferative effects against breast cancer cells, indicating their potential as anticancer agents (Yurttaş et al., 2014).
Antihypertensive Agents
- Research on 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates, designed as dual antihypertensive agents, revealed the protonation of nitrogen atoms in the piperazine ring, a significant factor in their pharmacological activity (Marvanová et al., 2016).
Antiaggregating and Other Activities
- Studies on N-acyl-N-phenyl-1-pyrrolidine-, 1-piperidine-, and other carbothioamides showed that some compounds, particularly phenothiazine acylthioureas, exhibited platelet antiaggregating activity superior or comparable to acetylsalicylic acid. Some also showed moderate hypoglycemic activity and competitive antiacetylcholine and H1-antihistaminic effects (Ranise et al., 1991).
Allosteric Enhancers of the A1 Adenosine Receptor
- A series of 2-amino-3-(4-chlorobenzoyl)-4-[4-(alkyl/aryl)piperazin-yl]thiophene derivatives were synthesized and evaluated as allosteric enhancers of the A1-adenosine receptor. The nature of substituents on the phenyl ring attached to the piperazine influenced the allosteric enhancer activity (Romagnoli et al., 2008).
Antitubercular Agents
- Research on 2-butyl-4-chloroimidazole based substituted piperazine-thiosemicarbazone hybrids showed that some derivatives were potent antitubercular agents with low toxicity, indicating their potential in treating tuberculosis (Jallapally et al., 2014).
Safety And Hazards
No specific safety and hazard information could be found for this compound.
Future Directions
As there’s no available data on this compound, it’s hard to predict future directions. However, if this compound shows promising results in initial studies, it could be a subject of future research in various fields.
properties
IUPAC Name |
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3S/c21-18-6-5-17(13-19(18)22)24-7-9-25(10-8-24)20(26)23-16-11-14-3-1-2-4-15(14)12-16/h1-6,13,16H,7-12H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRVIYYGBJRSLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=S)NC3CC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-dichlorophenyl)-N-(2,3-dihydro-1H-inden-2-yl)piperazine-1-carbothioamide |
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